molecular formula C6H5Cl3N3OP B2864527 {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride CAS No. 2090838-15-4

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride

Cat. No.: B2864527
CAS No.: 2090838-15-4
M. Wt: 272.45
InChI Key: KEFZILAKXXXDCZ-UHFFFAOYSA-N
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Description

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride (CAS 2090838-15-4) is a high-purity chemical intermediate with a molecular formula of C6H5Cl3N3OP and a molecular weight of 272.46 g/mol . This compound is built on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its relevance in developing potent kinase inhibitors . Specifically, derivatives based on this core have been identified as a new class of ATR (Ataxia telangiectasia and Rad3-related) kinase inhibitors, which are promising targets in cancer therapy due to their role in the DNA damage response . The reactive phosphonoyl dichloride group on this molecule makes it a versatile building block for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel bioactive compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-6-dichlorophosphoryl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N3OP/c7-6-4-1-12(14(8,9)13)2-5(4)10-3-11-6/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFZILAKXXXDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1P(=O)(Cl)Cl)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride typically involves the reaction of pyrrolo[3,4-d]pyrimidine derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride undergoes various chemical reactions, including:

Scientific Research Applications

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride and related compounds.

Table 1: Comparative Analysis of Selected Pyrimidine Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Reactivity/Applications References
This compound Not Reported Cl (position 4), POCl₂ (position 6) Phosphonoyl dichloride Intermediate for phosphorylation reactions
Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate 289.72 Cl (position 4), benzyl carboxylate (position 6) Ester Lab reagent for peptide coupling or PROTACs
4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride Not Reported Cl (position 4), HCl salt Hydrochloride salt Preclinical studies (exact use undisclosed)
4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine Not Reported Cl (multiple positions), benzylidene, phenyl Fused chromene-pyrimidine Anticancer/antimicrobial candidate
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 217 (LCMS [M+H]+) Cl (position 5), CF₃ (position 6) Ketone Intermediate for agrochemicals or antivirals

Key Observations:

Functional Group Diversity: The phosphonoyl dichloride group in the target compound distinguishes it from esters (e.g., benzyl carboxylate) or salts (e.g., hydrochloride). This group enables nucleophilic substitution, making it valuable for introducing phosphate moieties into larger molecules .

Reactivity and Synthetic Utility :

  • The target compound’s dichloride groups are more reactive than the ester group in benzyl 4-chloro-pyrrolopyrimidine-6-carboxylate, which requires hydrolase enzymes or strong bases for activation .
  • 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one () demonstrates divergent reactivity, as its ketone and CF₃ groups favor electrophilic aromatic substitution or fluorination pathways .

Biological Relevance: Chromeno-pyrimidine hybrids () have shown promise in anticancer and antimicrobial screens due to their planar fused-ring systems, which mimic DNA intercalators .

Synthetic Methods :

  • Chlorination using PCl₅/POCl₃ is a common strategy for introducing Cl substituents in pyrimidines (), though the target compound’s exact synthesis route remains undocumented .

Biological Activity

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C6H6ClN3O2P
  • Molar Mass : 195.56 g/mol
  • Appearance : Solid, pale tan
  • Solubility : Slightly soluble in DMSO and methanol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Kinases : This compound has been shown to inhibit several kinases involved in cell proliferation and survival pathways. Specifically, it targets cyclin-dependent kinases (CDKs) and FLT3 receptors, which are crucial in cancer cell signaling.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptosis in cancer cells by downregulating survival pathways such as ERK and AKT signaling.
  • Antiproliferative Effects : The compound exhibits potent antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

Activity TypeTarget/EffectIC50 Value (μM)Reference
CDK InhibitionCDK2, CDK4, CDK60.008
FLT3 InhibitionFLT30.008
AntiproliferativeMV4-11 Cells0.008
Apoptosis InductionERK/AKT PathwaysN/A

Case Studies

  • Acute Myeloid Leukemia (AML) : In a preclinical study using MV4-11 xenograft models in mice, this compound demonstrated significant tumor regression at doses as low as 15 mg/kg. This was notably more effective than standard treatments like cytarabine (50 mg/kg) .
  • Toxicity Studies : Acute toxicity assessments revealed an LD50 value of 186 mg/kg for the compound in murine models, indicating a favorable safety profile compared to other chemotherapeutics .

Discussion

The findings suggest that this compound holds promise as a therapeutic agent in oncology due to its potent inhibitory effects on critical kinases involved in cancer progression. Its ability to induce apoptosis and significantly inhibit cell proliferation positions it as a candidate for further development.

Q & A

Basic: What are the key steps for synthesizing {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride?

Methodological Answer:
The synthesis typically involves reacting a pyrimidinone precursor (e.g., 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one) with phosphoryl chloride (POCl₃) under reflux conditions (100°C for 1–1.5 hours). Post-reaction, the mixture is quenched with ice-water, extracted with dichloromethane, and purified via drying over anhydrous sodium sulfate followed by reduced-pressure concentration .
Key Considerations:

  • Use stoichiometric excess of POCl₃ to ensure complete chlorination.
  • Monitor reaction progress via LCMS (e.g., m/z 217 [M+H]+ observed in similar syntheses) .

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

  • LCMS/HPLC : Confirm molecular weight and purity (e.g., retention time: 1.03 minutes under SMD-TFA05 conditions) .
  • X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, leveraging high-resolution data .
  • NMR Spectroscopy : Analyze substituent positions on the pyrrolopyrimidine core, focusing on coupling patterns for fused bicyclic systems .

Advanced: What strategies optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

  • Temperature Control : Prolonged heating (>100°C) may degrade sensitive intermediates; use controlled reflux with inert atmospheres .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive sites during functionalization (e.g., carboxylate derivatives) .
  • Workup Optimization : Sequential extraction with dichloromethane and brine minimizes byproduct carryover .

Advanced: How does structural modification influence biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Targeted Modifications : Substituents at the 4-chloro position enhance interactions with kinase active sites (e.g., CDK2 inhibition via hydrogen bonding with conserved residues) .
  • Example : Analogous pyrrolopyrimidine derivatives show nanomolar IC₅₀ values against RET kinase, suggesting potential for structure-activity relationship (SAR) studies .
  • Assay Design : Use fluorescence polarization or radiometric assays to quantify kinase inhibition, comparing with reference inhibitors .

Basic: What are critical storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Stable at room temperature in anhydrous conditions; use desiccants to prevent hydrolysis of the phosphonoyl dichloride group .
  • Handling : Conduct reactions under nitrogen/argon to avoid moisture sensitivity. Use gloveboxes for long-term storage .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR (¹H/¹³C) and LCMS data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Crystallographic Refinement : Use SHELXL for high-precision refinement of twinned or low-resolution datasets .
  • Isotopic Labeling : Introduce ¹⁵N/¹³C labels to resolve overlapping signals in complex heterocyclic systems .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Model transition states for reactions at the 4-chloro position (e.g., substitution with amines or thiols) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways, particularly for polar aprotic solvents like DMF or DMSO .

Basic: What safety precautions are essential when working with phosphoryl chloride?

Methodological Answer:

  • Ventilation : Use fume hoods due to POCl₃’s corrosive fumes.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
  • Neutralization : Quench excess POCl₃ with saturated sodium bicarbonate before disposal .

Advanced: How to design analogs for improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., carboxylates) to enhance solubility, guided by calculated partition coefficients .
  • Metabolic Stability : Replace labile chlorides with fluorine or methyl groups to reduce oxidative metabolism .
  • Prodrug Strategies : Mask phosphonoyl dichloride as ester prodrugs for enhanced bioavailability .

Advanced: What crystallographic challenges arise during polymorph screening?

Methodological Answer:

  • Twinned Crystals : Use SHELXD for experimental phasing and SHELXE for density modification in challenging datasets .
  • Thermal Analysis : Pair DSC with variable-temperature XRD to identify stable polymorphs .

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